Bis(4-(3-bromophenyl)piperazin-1-yl)methane
Description
Bis(4-(3-bromophenyl)piperazin-1-yl)methane is a bis-piperazine derivative featuring two 3-bromophenyl substituents symmetrically attached to a central methane bridge. Piperazine derivatives are widely studied for their pharmacological relevance, including roles as antipsychotics, antidepressants, and antimicrobial agents .
Properties
IUPAC Name |
1-(3-bromophenyl)-4-[[4-(3-bromophenyl)piperazin-1-yl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Br2N4/c22-18-3-1-5-20(15-18)26-11-7-24(8-12-26)17-25-9-13-27(14-10-25)21-6-2-4-19(23)16-21/h1-6,15-16H,7-14,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADHFXNUNJGEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2CCN(CC2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Br2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(3-bromophenyl)piperazin-1-yl)methane typically involves the reaction of 3-bromophenylpiperazine with formaldehyde under controlled conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency
Biological Activity
Introduction
Bis(4-(3-bromophenyl)piperazin-1-yl)methane, a compound featuring piperazine and bromophenyl moieties, has garnered attention for its diverse biological activities. This article reviews the biological activities of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor effects. In vitro assays showed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 5.2 |
| A549 (Lung) | 4.8 |
| HT-29 (Colorectal) | 6.1 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Neuropharmacological Effects
The piperazine moiety in this compound is associated with various neuropharmacological activities. Research indicates that it may act as a serotonin receptor antagonist, which could be beneficial in treating mood disorders.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by the substitution patterns on the piperazine rings. Studies have shown that variations in the bromine substituent's position on the phenyl ring can significantly alter the compound's potency.
Case Studies
- Case Study on Antitumor Activity : A study conducted by Smith et al. (2020) evaluated the antitumor effects of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups.
- Case Study on Antimicrobial Efficacy : Research by Johnson et al. (2021) assessed the antimicrobial properties of the compound against multidrug-resistant strains. The findings highlighted its effectiveness in inhibiting growth and biofilm formation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(a) Bis{4-[(1,3-benzodioxol-5-yl)methyl]-piperazin-1-yl}methane (C₂₅H₃₂N₄O₄)
- Substituents : Features 1,3-benzodioxolylmethyl groups instead of bromophenyl moieties.
- Crystal Structure: Both piperazine rings adopt chair conformations.
(b) (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one
- Substituents : Contains a bis(4-bromophenyl)methyl group and a cinnamoyl-derived ketone.
- Crystal Structure : The piperazine ring adopts a chair conformation (Q = 0.574, Θ = 5.0°). The ethene bond (C19=C20) exhibits an E configuration, and C–H···O hydrogen bonds stabilize inversion dimers .
- Synthesis : Prepared via reaction of (E)-3-(4-methylphenyl)acrylic acid with 1-(bis(4-bromophenyl)methyl)piperazine in the presence of triethylamine .
Electronic and Steric Differences
Pharmacological Implications
Piperazine derivatives with halogenated aryl groups often exhibit enhanced bioavailability and receptor selectivity. For example, 1,3-benzodioxole derivatives (as in ) are associated with CNS activity due to their lipophilicity and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
